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molecular formula C12H13IO B8753569 7-iodo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one

7-iodo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B8753569
M. Wt: 300.13 g/mol
InChI Key: PFMSGNTWSBOOOA-UHFFFAOYSA-N
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Patent
US05618839

Procedure details

To a solution of 4,4-dimethyl-7-amino-1-tetralone (XII) (1.82 g, 10.0 mmol) in concentrated hydrochloric acid (4.69 mL) was added ice cold water (3.13 mL). The reaction mixture was then cooled to 0° C. by use of an ice-salt bath. The reaction mixture was then diazotized by the dropwise addition with stirring of a solution of sodium nitrite (0.76 g, 11.0 mmol) in water (3.13 mL) keeping temperature between 0°-5° C. After stirring for 15 minutes, the reaction mixture was added to a solution of potassium iodide (3.63 g, 21.9 mmol) in water (18.8 mL). After standing for 30 minutes, the dark gum was extracted with ethyl acetate (1×100 mL). The organic phase was then concentrated in vacuo and the residue chromatographed on silica gel (eluted with 5% ethyl acetate in hexane) to give 1.56 g (Y: 54%) of the title product; 1H-NMR (CDCl3): δ8.33 (d, J=2.0 Hz, 1H), 7.82 (dd, J=8.3, 2.0 Hz, 1H), 7.17 (d, J=8.4 Hz, 1H), 2.72 (t, J=6.8 Hz, 2H), 2.01 (t, J=6.8 Hz, 2H), 1.37 (s, 6H); MS (DCI) m/e: 301 (MH+).
Quantity
1.82 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
3.13 mL
Type
reactant
Reaction Step One
Quantity
4.69 mL
Type
solvent
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step Two
Name
Quantity
3.13 mL
Type
solvent
Reaction Step Two
Quantity
3.63 g
Type
reactant
Reaction Step Three
Name
Quantity
18.8 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[C:11]2[C:6](=[CH:7][C:8](N)=[CH:9][CH:10]=2)[C:5](=[O:13])[CH2:4][CH2:3]1.N([O-])=O.[Na+].[I-:19].[K+]>Cl.O>[CH3:1][C:2]1([CH3:14])[C:11]2[C:6](=[CH:7][C:8]([I:19])=[CH:9][CH:10]=2)[C:5](=[O:13])[CH2:4][CH2:3]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.82 g
Type
reactant
Smiles
CC1(CCC(C2=CC(=CC=C12)N)=O)C
Name
ice
Quantity
3.13 mL
Type
reactant
Smiles
Name
Quantity
4.69 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0.76 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
3.13 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
3.63 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
18.8 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was then diazotized by the dropwise addition
CUSTOM
Type
CUSTOM
Details
between 0°-5° C
WAIT
Type
WAIT
Details
After standing for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the dark gum was extracted with ethyl acetate (1×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel (eluted with 5% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1(CCC(C2=CC(=CC=C12)I)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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